Product packaging for Pyridine, 4-[(tert-butylthio)methyl]-(Cat. No.:CAS No. 18794-27-9)

Pyridine, 4-[(tert-butylthio)methyl]-

Cat. No.: B105704
CAS No.: 18794-27-9
M. Wt: 181.3 g/mol
InChI Key: JNZPQVNBWRBPEQ-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in a vast array of chemical applications. nih.govmdpi.com Its derivatives are integral to pharmaceuticals, agrochemicals, and materials science. nih.govmdpi.com The nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing its reactivity and ability to participate in hydrogen bonding and coordination with metal ions. mdpi.com In medicinal chemistry, the pyridine scaffold is a privileged structure, appearing in numerous FDA-approved drugs. mdpi.com The versatility of the pyridine ring allows for its functionalization at various positions, enabling the fine-tuning of a molecule's biological and physical properties.

Significance of Thioether Moieties in Organic and Organometallic Chemistry

Thioethers, characterized by a sulfur atom bonded to two organic substituents, are a crucial class of compounds with widespread applications. In organic synthesis, they serve as important intermediates and are found in many biologically active molecules. The sulfur atom in a thioether is a soft, polarizable donor, which makes thioethers excellent ligands for transition metals in organometallic chemistry. This property is harnessed in the design of catalysts for a variety of organic transformations. Furthermore, the thioether linkage can be selectively oxidized to sulfoxides and sulfones, expanding the synthetic utility of these compounds.

Unique Structural Features and Academic Relevance of Pyridine, 4-[(tert-butylthio)methyl]-

"Pyridine, 4-[(tert-butylthio)methyl]-" possesses a unique combination of a pyridine ring and a thioether moiety, suggesting a rich and interesting chemistry. The 4-substitution pattern of the pyridine ring places the tert-butylthiomethyl group in a position that can influence the electronic properties of the aromatic system. The thioether sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor or a coordination site for metal ions. The bulky tert-butyl group introduces significant steric hindrance, which can influence the compound's conformational preferences and its interactions with other molecules.

The academic relevance of this compound likely lies in its potential as a ligand in coordination chemistry and catalysis. The combination of a "hard" nitrogen donor from the pyridine ring and a "soft" sulfur donor from the thioether creates a bidentate or potentially bridging ligand with interesting coordination properties. Such ligands are of interest for developing new catalysts with unique reactivity and selectivity.

Table 1: General Properties of Pyridine and Thioether Functional Groups

Functional GroupKey Structural FeatureTypical Chemical Properties
Pyridine Six-membered aromatic ring with one nitrogen atomWeakly basic, undergoes electrophilic and nucleophilic substitution, acts as a ligand for metal ions.
Thioether C-S-C linkageNucleophilic sulfur atom, can be oxidized to sulfoxides and sulfones, acts as a soft ligand for metal ions.

Historical Overview of Related Pyridine and Thioether Chemistry Research

The history of pyridine chemistry dates back to the 19th century, with its initial isolation from bone oil and coal tar. The elucidation of its aromatic structure was a significant milestone in the development of heterocyclic chemistry. Early synthetic methods, such as the Hantzsch pyridine synthesis, laid the groundwork for the preparation of a wide range of pyridine derivatives. Over the 20th century, the importance of pyridines in pharmaceuticals and agrochemicals drove the development of more efficient and versatile synthetic methodologies.

The study of thioethers has a similarly rich history. Early research focused on their synthesis through nucleophilic substitution reactions involving thiols. The development of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of aryl thioethers, providing milder and more general methods. These advancements have been crucial for the preparation of complex molecules containing the thioether functionality for a variety of applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NS B105704 Pyridine, 4-[(tert-butylthio)methyl]- CAS No. 18794-27-9

Properties

CAS No.

18794-27-9

Molecular Formula

C10H15NS

Molecular Weight

181.3 g/mol

IUPAC Name

4-(tert-butylsulfanylmethyl)pyridine

InChI

InChI=1S/C10H15NS/c1-10(2,3)12-8-9-4-6-11-7-5-9/h4-7H,8H2,1-3H3

InChI Key

JNZPQVNBWRBPEQ-UHFFFAOYSA-N

SMILES

CC(C)(C)SCC1=CC=NC=C1

Canonical SMILES

CC(C)(C)SCC1=CC=NC=C1

Origin of Product

United States

Synthetic Methodologies for Pyridine, 4 Tert Butylthio Methyl

Retrosynthetic Analysis and Key Disconnections for the Pyridine (B92270), 4-[(tert-butylthio)methyl]- Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com For Pyridine, 4-[(tert-butylthio)methyl]-, three logical disconnections can be considered, each leading to a different synthetic strategy.

A primary retrosynthetic disconnection involves breaking the bond between the pyridine ring and the methylene (B1212753) bridge (C4–CH₂). This approach simplifies the target molecule into a pyridyl anion synthon (or an equivalent with a leaving group at the 4-position) and an electrophilic ⁺CH₂S(t-Bu) synthon.

However, the direct C-H functionalization of pyridine at the 4-position to introduce an alkyl group can be challenging due to issues with regioselectivity, often yielding mixtures of isomers. nih.govnih.gov Modern methods have been developed to achieve selective C4-alkylation, but a more classical and common strategy involves utilizing a pre-functionalized pyridine ring where a reactive group is already present at the desired position. nih.govnih.govchemrxiv.orgrsc.org This circumvents the regioselectivity problem and provides a more direct path to the desired 4-substituted product.

This aspect of the retrosynthesis is closely linked to the functionalization of the pyridine ring. Instead of forming the C4–CH₂ bond directly, a more practical approach is to start with a precursor that already contains a one-carbon unit at the 4-position. Common and readily available starting materials for this strategy include:

4-Methylpyridine (B42270) (4-picoline): The methyl group can be functionalized, for example, through radical halogenation, to introduce a leaving group, making it susceptible to nucleophilic attack.

4-Pyridinemethanol (B147518): The hydroxyl group can be converted into a good leaving group (e.g., a halide or a tosylate) to facilitate the subsequent introduction of the thioether.

Pyridine-4-carboxaldehyde: This can be reduced to 4-pyridinemethanol or used in other transformations to build the side chain.

By starting with these precursors, the challenge shifts from forming the methylene bridge to functionalizing the existing methyl or hydroxymethyl group.

The most strategically sound and widely practiced disconnection for this target molecule is the cleavage of the carbon-sulfur bond of the thioether (C–S bond). This disconnection is a cornerstone of thioether synthesis. organic-chemistry.orgyoutube.com This approach yields two key synthons:

A pyridin-4-ylmethyl electrophile , such as a pyridin-4-ylmethyl cation or its synthetic equivalent, 4-(halomethyl)pyridine.

A tert-butylthiolate nucleophile , derived from tert-butyl thiol.

The forward synthesis corresponding to this disconnection is a nucleophilic substitution reaction, which is one of the most fundamental and reliable methods for forming C–S bonds. organic-chemistry.orgresearchgate.net This strategy is generally high-yielding and proceeds under mild conditions, making it the preferred route for constructing the target molecule.

Targeted Synthesis Routes to Pyridine, 4-[(tert-butylthio)methyl]-

Based on the most favorable retrosynthetic analysis, the targeted synthesis of Pyridine, 4-[(tert-butylthio)methyl]- is best achieved through the formation of the thioether bond via a nucleophilic substitution reaction.

The formation of thioethers via the reaction of a thiol or thiolate with an alkyl halide is a classic and highly efficient method. organic-chemistry.org This reaction, typically proceeding through an Sₙ2 mechanism, involves the attack of the sulfur nucleophile on the electrophilic carbon atom, leading to the displacement of a leaving group and the formation of the C–S bond. nih.gov

A robust and direct method for synthesizing Pyridine, 4-[(tert-butylthio)methyl]- involves the reaction of a suitable sulfur nucleophile with a 4-(halomethyl)pyridine precursor.

Step 1: Generation of the Nucleophile. The tert-butylthiolate anion, a potent sulfur nucleophile, is generated in situ by treating tert-butyl thiol with a strong base, such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF).

Step 2: Nucleophilic Substitution. The electrophilic precursor, typically 4-(chloromethyl)pyridine (B78701) hydrochloride, is then added to the solution of the thiolate. The thiolate anion attacks the methylene carbon, displacing the chloride ion and forming the desired thioether product, Pyridine, 4-[(tert-butylthio)methyl]-. The use of the hydrochloride salt of the pyridine precursor is common, and the base used to generate the thiolate also serves to neutralize the HCl, liberating the free pyridine for the reaction.

The reaction conditions are generally mild, often proceeding efficiently at temperatures from 0 °C to room temperature, which helps to minimize side reactions.

Table 1: General Reaction Protocol for the Synthesis of Pyridine, 4-[(tert-butylthio)methyl]-

Parameter Description
Electrophile 4-(Chloromethyl)pyridine hydrochloride
Nucleophile Precursor tert-Butyl thiol (2-methyl-2-propanethiol)
Base Sodium hydride (NaH) or Sodium methoxide (NaOMe)
Solvent Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature
Reaction Type Bimolecular Nucleophilic Substitution (Sₙ2)

Nucleophilic Substitution Reactions for the Introduction of the Thioether Group

Application of Tert-Butyl Thiolates in Pyridine, 4-[(tert-butylthio)methyl]- Synthesis

A common and straightforward method for synthesizing Pyridine, 4-[(tert-butylthio)methyl]- involves the nucleophilic substitution reaction between a 4-(halomethyl)pyridine derivative and a tert-butyl thiolate salt. This reaction typically proceeds via an SN2 mechanism. The thiolate anion, a potent nucleophile, displaces the halide from the methylene group attached to the pyridine ring.

The starting material is often 4-(chloromethyl)pyridine, usually in its hydrochloride salt form, which is reacted with a tert-butyl thiolate salt such as sodium tert-butylthiolate or potassium tert-butylthiolate. The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the dissolution of the reactants and promote the substitution reaction. The use of a base like triethylamine (B128534) may be employed to neutralize the hydrochloride salt and generate the free base of 4-(chloromethyl)pyridine in situ. researchgate.net

A representative reaction is as follows:

4-(chloromethyl)pyridine hydrochloride + Sodium tert-butylthiolate → Pyridine, 4-[(tert-butylthio)methyl]- + Sodium chloride + HCl

This method is favored for its operational simplicity and the ready availability of the starting materials.

Metal-Catalyzed Coupling Reactions for Pyridine, 4-[(tert-butylthio)methyl]- Synthesis

Transition-metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-sulfur bonds, offering milder reaction conditions and broader functional group tolerance compared to classical methods. nih.govresearchgate.net Complexes of palladium and nickel are particularly effective for this transformation. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions represent a robust strategy for the synthesis of aryl thioethers. acs.orgresearchgate.net For the synthesis of Pyridine, 4-[(tert-butylthio)methyl]-, this would typically involve the reaction of a 4-(halomethyl)pyridine with tert-butanethiol.

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of 4-(halomethyl)pyridine, forming a palladium(II) intermediate. This is followed by reaction with the tert-butylthiolate (formed in situ from tert-butanethiol and a base), and subsequent reductive elimination to yield the desired thioether product and regenerate the palladium(0) catalyst.

Various palladium sources, such as Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂, can be used in combination with phosphine (B1218219) ligands. rsc.orgrsc.orgresearchgate.net The choice of ligand is crucial for the efficiency of the catalytic system, with bulky, electron-rich phosphine ligands often providing the best results by promoting both oxidative addition and reductive elimination steps. nih.gov

Table 1: Representative Palladium Catalyst Systems for C-S Coupling

Catalyst Precursor Ligand Base Solvent Typical Temperature (°C)
Pd(OAc)₂ Xantphos KOtBu Xylene 130-140
Pd₂(dba)₃ CyPF-tBu CsF Toluene 80-110
PdCl₂ dppb DBU Toluene 80-100

This table presents common components for palladium-catalyzed thioetherification reactions that could be adapted for the target compound's synthesis. nih.govrsc.orgrsc.org

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-S cross-coupling reactions. researchgate.netchemrxiv.org Nickel catalysts can effectively couple aryl halides or triflates with a wide range of thiols, including aliphatic thiols like tert-butanethiol. chemrxiv.orgnih.gov These reactions often proceed under mild conditions, sometimes even at room temperature. researchgate.netchemrxiv.org

The mechanism is analogous to that of palladium catalysis, involving oxidative addition, transmetalation (or reaction with the thiolate), and reductive elimination steps. A variety of air-stable nickel precatalysts can be employed, simplifying the experimental setup. nih.gov Ligand selection, such as using bidentate phosphine ligands like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) or DPEphos, is critical for achieving high yields. chemrxiv.orgresearchgate.net

Recent advancements include dual photoredox/nickel catalysis, which allows the reaction to proceed under very mild, base-free, room-temperature conditions by generating thiyl radicals that participate in the nickel catalytic cycle. acs.orgnih.govacs.org This approach demonstrates excellent functional group tolerance. acs.org

Multi-Component Reactions and Cascade Processes for Pyridine, 4-[(tert-butylthio)methyl]-

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly efficient for building molecular complexity. bohrium.comacsgcipr.org Numerous MCRs exist for the de novo synthesis of substituted pyridines, such as the Hantzsch and Bohlmann-Rahtz syntheses. acsgcipr.orgnih.gov

For a relatively simple structure like Pyridine, 4-[(tert-butylthio)methyl]-, a dedicated MCR is less common. However, it is conceivable to design a multi-component strategy. For instance, a three-component reaction involving an aldehyde, malononitrile, and a thiol can yield highly functionalized 2-amino-6-(alkylthio)pyridines. wpmucdn.com While this specific product is more complex than the target molecule, it illustrates the potential of MCRs in constructing pyridine-thioether scaffolds. wpmucdn.com A hypothetical cascade process could involve the in-situ formation of a 4-substituted pyridine ring followed by a subsequent functionalization step to introduce the (tert-butylthio)methyl group.

Optimization of Reaction Conditions and Yields for Pyridine, 4-[(tert-butylthio)methyl]- Synthesis

Optimizing reaction conditions is crucial for maximizing yield and minimizing by-product formation. Key parameters that are typically varied include the choice of solvent, base, temperature, reaction time, and, in the case of metal-catalyzed reactions, the catalyst and ligand. researchgate.netscielo.br

For the SN2 synthesis using tert-butyl thiolates, optimization might involve screening different solvents (e.g., DMF, DMSO, acetonitrile (B52724), THF) and bases (e.g., NaH, K₂CO₃, Et₃N) to find the combination that gives the highest yield in the shortest time. researchgate.net

In metal-catalyzed syntheses, a high-throughput experimentation (HTE) approach can be valuable. researchgate.net This involves screening a matrix of catalysts, ligands, bases, and solvents to rapidly identify the optimal conditions. For instance, a study might compare different palladium or nickel precatalysts with a library of phosphine ligands at various temperatures. researchgate.netresearchgate.net Lowering the reaction temperature or reducing the reaction time can often improve selectivity and reduce the formation of degradation products. researchgate.netscielo.br

Table 2: Hypothetical Optimization of a Nickel-Catalyzed Synthesis

Entry Ni Precatalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 NiCl₂(dme) (5) dppf (6) K₃PO₄ Dioxane 100 12 65
2 Ni(cod)₂ (5) DPEphos (6) K₃PO₄ Dioxane 100 12 78
3 Ni(cod)₂ (5) DPEphos (6) NaOtBu Dioxane 80 8 85
4 Ni(cod)₂ (5) DPEphos (6) NaOtBu Toluene 80 8 72
5 Ni(cod)₂ (5) DPEphos (6) NaOtBu Dioxane RT 24 91

This table illustrates a potential optimization workflow for the cross-coupling of 4-(chloromethyl)pyridine and tert-butanethiol, based on general principles of nickel catalysis. chemrxiv.orgresearchgate.net

Purification Techniques for Academic Synthesis of Pyridine, 4-[(tert-butylthio)methyl]-

Following the synthesis, purification of the crude product is necessary to isolate Pyridine, 4-[(tert-butylthio)methyl]- with high purity. nih.gov The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Column Chromatography: This is the most common technique for purifying organic compounds in an academic setting. A silica (B1680970) gel stationary phase is typically used with a solvent system (eluent) of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes. The separation is based on the differential adsorption of the compound and impurities to the silica gel.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, Reverse-Phase HPLC (RP-HPLC) is often employed. researchgate.net In this technique, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile and water. helixchrom.comhelixchrom.com This method is particularly useful for separating the target compound from structurally similar by-products. helixchrom.com

Other Techniques:

Acid-Base Extraction: Since the pyridine nitrogen is basic, the product can be extracted from an organic solvent into an acidic aqueous solution. After washing the organic layer to remove non-basic impurities, the aqueous layer is basified, and the purified product is re-extracted into an organic solvent.

pH-Zone-Refining Counter-Current Chromatography: This is a specialized liquid-liquid chromatography technique that can be highly effective for separating pyridine derivatives from synthetic mixtures, yielding products with purity often exceeding 98%. nih.gov

The purity of the final product is typically assessed by techniques such as ¹H NMR spectroscopy, mass spectrometry, and HPLC. nih.govresearchgate.net

Reactivity and Mechanistic Investigations of Pyridine, 4 Tert Butylthio Methyl

Chemical Transformations of the Pyridine (B92270) Nucleus in Pyridine, 4-[(tert-butylthio)methyl]-

The pyridine ring, an electron-deficient heterocycle, exhibits distinct reactivity patterns compared to its carbocyclic analog, benzene. The presence of the electronegative nitrogen atom significantly influences the outcomes of various chemical transformations.

Electrophilic and Nucleophilic Aromatic Substitution Patterns on Pyridine, 4-[(tert-butylthio)methyl]-

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. youtube.comyoutube.com Direct electrophilic substitution on pyridine requires harsh conditions and typically proceeds at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. youtube.com For Pyridine, 4-[(tert-butylthio)methyl]-, the 4-substituent is a weak activating group, but the overriding deactivating effect of the pyridine nitrogen makes direct substitution on the ring challenging.

A common strategy to facilitate electrophilic substitution at the 4-position of pyridines involves the initial formation of a Pyridine N-oxide. youtube.comquimicaorganica.org The N-oxide group is strongly activating and directs incoming electrophiles to the 2- and 4-positions. In the case of Pyridine, 4-[(tert-butylthio)methyl]-, N-oxidation would render the 2- and 6-positions susceptible to electrophilic attack. Subsequent removal of the N-oxide group would yield the 2-substituted product. To achieve substitution at the 3- or 5-position, direct reaction under forcing conditions would be necessary, with the directing influence of the 4-substituent being minimal compared to the inherent reactivity of the pyridine ring.

Nucleophilic Aromatic Substitution (NAS): In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions. youtube.comnih.govrsc.org This is because the electronegative nitrogen can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. For a nucleophilic aromatic substitution to occur on Pyridine, 4-[(tert-butylthio)methyl]-, a leaving group would need to be present on the pyridine ring, typically at the 2- or 6-position. The reaction would then proceed with an incoming nucleophile displacing the leaving group. The 4-(tert-butylthiomethyl) substituent would have a modest electronic influence on the rate of such a reaction.

Table 1: Predicted Aromatic Substitution Patterns for Pyridine, 4-[(tert-butylthio)methyl]-
Reaction TypeReactivityPredicted Position of AttackNotes
Electrophilic Aromatic Substitution (Direct)Low3- and 5-positionsRequires harsh reaction conditions.
Electrophilic Aromatic Substitution (via N-Oxide)High2- and 6-positionsN-oxidation activates the ring towards electrophilic attack.
Nucleophilic Aromatic SubstitutionModerate to High2- and 6-positions (with a leaving group)Requires a suitable leaving group on the ring.

Oxidation and Reduction Chemistry of the Pyridine Ring System in Pyridine, 4-[(tert-butylthio)methyl]-

Oxidation: The pyridine ring is generally resistant to oxidation. Strong oxidizing agents can lead to the degradation of the ring. The most common oxidative transformation of the pyridine nucleus itself is N-oxidation, which is discussed in the subsequent section.

Reduction: The pyridine ring can be reduced under various conditions to yield dihydropyridine (B1217469), tetrahydropyridine, or piperidine (B6355638) derivatives. The choice of reducing agent and reaction conditions determines the extent of reduction. For instance, catalytic hydrogenation with catalysts like platinum, palladium, or nickel can fully saturate the ring to form the corresponding piperidine derivative. Dissolving metal reductions, such as the Birch reduction, can lead to the formation of dihydropyridine intermediates. The specific outcome for Pyridine, 4-[(tert-butylthio)methyl]- would depend on the chosen reduction protocol.

N-Alkylation and N-Oxidation Reactions of Pyridine, 4-[(tert-butylthio)methyl]-

N-Alkylation: The lone pair of electrons on the nitrogen atom of the pyridine ring makes it nucleophilic and susceptible to reaction with alkylating agents. nih.govrsc.org Reaction of Pyridine, 4-[(tert-butylthio)methyl]- with an alkyl halide (e.g., methyl iodide) would readily form the corresponding N-alkylpyridinium salt. These pyridinium (B92312) salts are often crystalline solids and are important intermediates in various synthetic transformations. The rate of N-alkylation can be influenced by the steric and electronic properties of the substituent at the 4-position, though the effect of the (tert-butylthiomethyl) group is expected to be minimal.

N-Oxidation: Pyridines are readily oxidized at the nitrogen atom to form pyridine N-oxides using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). nih.gov This transformation is a key step in modifying the reactivity of the pyridine ring, as mentioned earlier. The N-oxide of Pyridine, 4-[(tert-butylthio)methyl]- would be a versatile intermediate for further functionalization of the pyridine nucleus.

Reactions Involving the Thioether Moiety in Pyridine, 4-[(tert-butylthio)methyl]-

The thioether linkage in Pyridine, 4-[(tert-butylthio)methyl]- is a site of significant chemical reactivity, particularly with respect to oxidation at the sulfur atom and cleavage of the carbon-sulfur bonds.

Oxidation of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the thioether group is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. researchgate.net The oxidation can be achieved using a variety of oxidizing agents, including hydrogen peroxide, peroxy acids, and potassium permanganate.

The oxidation of Pyridine, 4-[(tert-butylthio)methyl]- can be controlled to selectively yield either the sulfoxide or the sulfone. Milder oxidizing agents and controlled stoichiometry often favor the formation of the sulfoxide. For example, using one equivalent of an oxidant like hydrogen peroxide or tert-butyl hydroperoxide can lead to the selective formation of Pyridine, 4-[(tert-butylsulfinyl)methyl]-. rsc.org The steric bulk of the tert-butyl group may also play a role in favoring the formation of the sulfoxide over the sulfone by sterically hindering the approach of the oxidant for the second oxidation step.

More vigorous conditions or the use of excess oxidizing agent will typically lead to the formation of the sulfone, Pyridine, 4-[(tert-butylsulfonyl)methyl]-. The choice of oxidant and reaction conditions is crucial for achieving the desired oxidation state.

Table 2: Oxidation Products of the Thioether Moiety
ReactantOxidizing Agent/ConditionsMajor Product
Pyridine, 4-[(tert-butylthio)methyl]-1 equiv. H₂O₂ or m-CPBAPyridine, 4-[(tert-butylsulfinyl)methyl]- (Sulfoxide)
Pyridine, 4-[(tert-butylthio)methyl]-Excess H₂O₂ or KMnO₄Pyridine, 4-[(tert-butylsulfonyl)methyl]- (Sulfone)

Cleavage and Modification of the C-S Bond in Pyridine, 4-[(tert-butylthio)methyl]-

The carbon-sulfur bonds in the thioether moiety can be cleaved under various reaction conditions. nih.govrsc.org Reductive cleavage can be achieved using dissolving metal reductions (e.g., sodium in liquid ammonia) or with certain reducing agents like lithium aluminum hydride. Oxidative cleavage is also possible under more forceful oxidation conditions.

Furthermore, transition-metal-free methods for C-S bond cleavage have been developed, often utilizing reagents that activate the sulfur atom, facilitating its departure. rsc.org The specific products of C-S bond cleavage in Pyridine, 4-[(tert-butylthio)methyl]- would depend on the reagents and mechanisms involved, potentially leading to 4-methylpyridine (B42270) or other modified pyridine derivatives. For instance, treatment with certain copper(I) salts has been shown to induce C-S bond cleavage in similar ligand systems. nih.gov

Reactivity at the Methylene (B1212753) Bridge in Pyridine, 4-[(tert-butylthio)methyl]-

The methylene group in Pyridine, 4-[(tert-butylthio)methyl]-, serves as a key reactive center. Its position, alpha to both the pyridine ring and the sulfur atom, significantly influences the acidity of its protons and renders it susceptible to a variety of chemical transformations.

Alpha-Functionalization of the Methylene Group

The protons on the methylene bridge of Pyridine, 4-[(tert-butylthio)methyl]- are acidic due to the stabilizing effect of the adjacent pyridine ring on the resulting carbanion. This acidity allows for deprotonation by a suitable base, such as an organolithium reagent, to form a nucleophilic intermediate. This intermediate can then react with a range of electrophiles, leading to the introduction of various functional groups at the alpha-position.

This process, known as alpha-functionalization, is a powerful tool for the elaboration of the 4-substituent of the pyridine ring. The general strategy involves the in-situ generation of the lithiated species at low temperatures in an anhydrous solvent, followed by the addition of an electrophile. clockss.org While specific studies on Pyridine, 4-[(tert-butylthio)methyl]- are not extensively detailed in the literature, the reactivity can be inferred from studies on similar 4-alkylpyridine derivatives. researchgate.net

Table 1: Potential Alpha-Functionalization Reactions of Pyridine, 4-[(tert-butylthio)methyl]-

ElectrophileProduct StructureFunctional Group Introduced
Alkyl halide (R-X)Pyridin-4-yl-CH(R)-S-tBuAlkyl
Aldehyde (RCHO)Pyridin-4-yl-CH(CH(OH)R)-S-tBuHydroxyalkyl
Ketone (RCOR')Pyridin-4-yl-CH(C(OH)RR')-S-tBuTertiary alcohol
Carbon dioxide (CO2)Pyridin-4-yl-CH(COOH)-S-tBuCarboxylic acid
Disulfide (RSSR)Pyridin-4-yl-CH(SR)-S-tBuThioether

The choice of base and reaction conditions is crucial to avoid side reactions, such as addition to the pyridine ring. clockss.org The use of hindered bases like lithium diisopropylamide (LDA) can be advantageous in selectively deprotonating the methylene bridge. clockss.org

Mechanistic Studies of Reactions Involving Pyridine, 4-[(tert-butylthio)methyl]-

Detailed mechanistic studies specifically on Pyridine, 4-[(tert-butylthio)methyl]- are limited. However, the mechanisms of its key reactions can be understood by considering the fundamental principles of organic chemistry and drawing parallels with related systems.

The alpha-functionalization reactions are believed to proceed through a carbanionic intermediate. The stability of this intermediate is a key factor driving the reaction. The negative charge on the methylene carbon is delocalized into the pyridine ring, which acts as an electron sink. The sulfur atom, with its available d-orbitals, may also contribute to the stabilization of the adjacent carbanion.

Scheme 1: Proposed Mechanism for Alpha-Alkylation

Deprotonation: A strong base (B:) abstracts a proton from the methylene bridge, forming a resonance-stabilized carbanion.

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (R-X).

Product Formation: A new carbon-carbon bond is formed, yielding the alpha-alkylated product.

Computational studies on the reactions of related sulfides with peroxides have shown that the transition state involves the transfer of an oxygen atom to the sulfur. whiterose.ac.uk While not directly analogous to carbanion chemistry, these studies highlight the role of the sulfur atom in mediating reactions at adjacent positions.

Radical reactions are another potential pathway for the functionalization of the methylene bridge. The benzylic-like position of the methylene group makes it susceptible to hydrogen atom abstraction to form a stabilized radical. This radical could then participate in various C-C bond-forming reactions. nih.govchemrxiv.org The mechanism would likely involve initiation, propagation, and termination steps characteristic of radical chain reactions. Further experimental and computational work is needed to fully elucidate the mechanistic details of reactions involving Pyridine, 4-[(tert-butylthio)methyl]-.

Coordination Chemistry and Ligand Properties of Pyridine, 4 Tert Butylthio Methyl

Pyridine (B92270), 4-[(tert-butylthio)methyl]- as a Monodentate Ligand (N-Donor)

In its most straightforward coordination mode, Pyridine, 4-[(tert-butylthio)methyl]- acts as a monodentate ligand, binding to a metal center exclusively through the nitrogen atom of the pyridine ring. researchgate.net This behavior is typical for pyridine and its derivatives, which are known to form a wide variety of complexes with transition metals. wikipedia.org The lone pair of electrons on the nitrogen atom makes it a good Lewis base, readily forming a coordinate covalent bond with a metal ion. wikipedia.org

The general structure of such a complex would involve the metal center bonded to the pyridine nitrogen, with the [(tert-butylthio)methyl] group positioned as a substituent on the pyridine ring. The thioether sulfur atom, in this case, remains uncoordinated. This monodentate coordination is influenced by several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. For instance, in the presence of strongly coordinating anions or solvents, the likelihood of monodentate coordination increases.

Exploration of Pyridine, 4-[(tert-butylthio)methyl]- as a Potential Bidentate or Multidentate Ligand (N,S-Donation)

The presence of both a nitrogen donor in the pyridine ring and a sulfur donor in the thioether group gives Pyridine, 4-[(tert-butylthio)methyl]- the potential to act as a bidentate ligand, coordinating to a metal center through both N and S atoms to form a chelate ring. This N,S-bidentate coordination is a subject of interest in the study of hemilabile ligands, where one donor atom can reversibly bind and dissociate from the metal center.

The coordination of Pyridine, 4-[(tert-butylthio)methyl]- to transition metals can result in various coordination modes. As a monodentate ligand, it can coordinate to a single metal center. As a bidentate ligand, it can chelate to a single metal center, forming a stable ring structure. The flexibility of the methylene (B1212753) linker between the pyridine and thioether moieties allows for the formation of a five-membered chelate ring, which is generally stable.

Furthermore, it is conceivable that this ligand could act as a bridging ligand, with the pyridine nitrogen coordinating to one metal center and the thioether sulfur coordinating to another. This would lead to the formation of polynuclear complexes. The specific coordination mode adopted will depend on the interplay of steric and electronic factors, as well as the preferred coordination geometry of the metal ion.

The bulky tert-butyl group attached to the sulfur atom exerts significant steric hindrance, which can influence the coordination behavior of the ligand. stackexchange.com This steric bulk can affect the ability of the sulfur atom to approach and coordinate to a metal center. In some cases, the steric hindrance may be so severe that it completely prevents N,S-bidentate coordination, favoring monodentate N-coordination instead. stackexchange.com

The orientation of the tert-butyl group relative to the rest of the ligand and the metal center is crucial. The flexibility of the thioether side chain may allow for conformations that minimize steric clashes, but the inherent bulk of the tert-butyl group remains a significant factor. This steric influence can also affect the geometry of the resulting metal complex, potentially distorting it from an ideal geometry to accommodate the bulky ligand.

Synthesis and Characterization of Metal Complexes of Pyridine, 4-[(tert-butylthio)methyl]-

The synthesis of metal complexes of Pyridine, 4-[(tert-butylthio)methyl]- typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.com The choice of solvent is important to ensure the solubility of both the ligand and the metal salt. The stoichiometry of the reactants can be varied to control the number of ligands coordinated to the metal center.

For example, reacting the ligand with a metal halide in a 1:1 or 2:1 molar ratio could lead to the formation of complexes with one or two ligands, respectively. The reaction conditions, such as temperature and reaction time, can also be optimized to obtain the desired product in good yield and purity.

Spectroscopic techniques are essential for the characterization of the resulting metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy can provide valuable information about the coordination of the ligand. mdpi.com Changes in the vibrational frequencies of the pyridine ring upon coordination to a metal are indicative of bond formation. For instance, the C=N stretching frequency of the pyridine ring is often shifted to a higher wavenumber upon coordination. acs.org Similarly, changes in the C-S stretching frequency could suggest coordination of the thioether sulfur, although this can be more difficult to assign definitively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. nih.gov Upon coordination, the chemical shifts of the protons and carbons of the ligand will change. The magnitude and direction of these changes can provide insights into the coordination mode. For example, a significant downfield shift of the pyridine protons is expected upon N-coordination. If the sulfur atom is also coordinated, the protons on the methylene bridge and the tert-butyl group would also be affected. mdpi.com For paramagnetic complexes, NMR can be more complex to interpret but can still provide valuable structural information. nih.govacs.org

Table of Expected Spectroscopic Shifts:

Spectroscopic Technique Functional Group Expected Shift upon Coordination Reason for Shift
IR Spectroscopy Pyridine Ring (C=N stretch)Shift to higher frequencyStrengthening of the C=N bond due to metal coordination.
¹H NMR Spectroscopy Pyridine ProtonsDownfield shiftDeshielding of the protons due to electron withdrawal by the metal center.
¹H NMR Spectroscopy Methylene Protons (-CH₂-)Downfield shiftDeshielding due to proximity to the coordinated nitrogen and potentially sulfur.
¹³C NMR Spectroscopy Pyridine CarbonsDownfield shiftDeshielding of the carbons upon metal coordination.
¹³C NMR Spectroscopy Methylene Carbon (-CH₂-)Downfield shiftDeshielding due to proximity to the coordinated nitrogen and potentially sulfur.

X-ray Crystallography Studies of Pyridine, 4-[(tert-butylthio)methyl]- Coordination Compounds

To understand the potential coordination behavior of the (tert-butylthiomethyl)pyridine moiety, one can look at structurally related ligands. An analogous compound, 2,6-bis(tert-butylthiomethyl)pyridine (tbtmp), which features two of the functional side arms, has been synthesized and its coordination chemistry with zinc has been studied. academie-sciences.fr Unlike the target molecule, which would act as a monodentate or potentially bidentate N,S-chelate, tbtmp acts as a tridentate pincer ligand, coordinating through the central pyridine nitrogen and both sulfur atoms of the side chains (an NS2 donor set). academie-sciences.fr

Below is a table summarizing the crystallographic data for the analogous zinc complex, [ZnBr₂(2,6-bis(tert-butylthiomethyl)pyridine)].

ParameterValue
Chemical FormulaC₁₅H₂₅Br₂NS₂Zn
Crystal SystemTetragonal
Space GroupP4₁2₁2 / P4₃2₁2
a (Å)9.472(1)
c (Å)22.652(5)
Coordination GeometryFive-fold coordination

Catalytic Applications of Pyridine, 4-[(tert-butylthio)methyl]- Metal Complexes

Direct and specific research detailing the catalytic applications of metal complexes derived from Pyridine, 4-[(tert-butylthio)methyl]- is limited. However, the structural features of the ligand—a pyridine ring for metal coordination and a thioether group—allow for informed speculation on its potential roles in catalysis.

Role in Homogeneous Catalysis

Metal complexes incorporating pyridine-based ligands are widely used as catalysts in homogeneous catalysis, including in reactions like olefin oligomerization and polymerization. yu.edu.jo The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the activity of the metallic catalytic center.

The Pyridine, 4-[(tert-butylthio)methyl]- ligand possesses both a soft sulfur donor and a borderline hard nitrogen donor. This hemilabile character could be beneficial in catalysis. A metal complex could be stabilized by coordination to both the nitrogen and sulfur atoms, but the potentially weaker M-S bond could dissociate to open a coordination site for substrate binding, a crucial step in many catalytic cycles. The bulky tert-butyl group introduces significant steric hindrance, which can influence the selectivity of catalytic reactions, for example, by creating a specific pocket around the active site that favors certain substrate geometries.

Potential in Heterogeneous Catalysis

While no specific examples exist for Pyridine, 4-[(tert-butylthio)methyl]-, ligands of this type have potential in heterogeneous catalysis. The ligand or its metal complexes could be immobilized on solid supports, combining the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. nih.gov

The thioether functionality offers a strong anchoring point to various surfaces. For instance, sulfur-containing molecules are known to bind strongly to metal surfaces like gold, silver, and palladium. This could be exploited to create well-defined, single-site catalysts on a surface. nih.gov The pyridine nitrogen would then be available to coordinate a catalytically active metal ion. Such surface-supported single-site catalysts are of great interest for their potential to provide insights into reaction mechanisms at a molecular level. nih.gov Furthermore, pyridine derivatives have been incorporated into metal-organic frameworks (MOFs), which can act as robust heterogeneous catalysts for reactions such as olefin oxidation. researchgate.net

Computational and Theoretical Studies of Pyridine, 4 Tert Butylthio Methyl

Quantum Chemical Calculations on Pyridine (B92270), 4-[(tert-butylthio)methyl]-

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and geometry.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. emerginginvestigators.org A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. emerginginvestigators.org

For Pyridine, 4-[(tert-butylthio)methyl]-, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the sulfur atom, which has lone pairs of electrons. The LUMO is likely to be distributed over the π-system of the pyridine ring. The (tert-butylthio)methyl substituent, being an electron-donating group, would be expected to raise the energy of the HOMO, thereby potentially decreasing the HOMO-LUMO gap compared to unsubstituted pyridine and influencing the molecule's reactivity. researchgate.net In studies of other substituted pyridines, the nature and position of the substituent have been shown to play a significant role in tuning the frontier orbital energies. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for Pyridine, 4-[(tert-butylthio)methyl]- and Related Compounds (Calculated using DFT)

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Pyridine-6.89-0.556.34
4-Methylpyridine (B42270)-6.65-0.486.17
Pyridine, 4-[(tert-butylthio)methyl]--6.45-0.605.85

Note: The values for Pyridine, 4-[(tert-butylthio)methyl]- are illustrative and based on expected substituent effects.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. numberanalytics.com It is a valuable tool for predicting how a molecule will interact with other charged or polar species. mdpi.com Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. numberanalytics.com

For Pyridine, 4-[(tert-butylthio)methyl]-, the MEP map would be expected to show a region of significant negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The sulfur atom would also exhibit a region of negative potential. The hydrogen atoms of the methyl and tert-butyl groups would show positive potential (blue). Such maps are crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding. mdpi.com

The bulky tert-butyl group is likely to impose significant steric constraints, influencing the preferred orientation of the thioether moiety relative to the pyridine ring. A detailed study of the torsional energy profiles would reveal the energy penalties associated with deviations from the minimum energy conformations. Such studies are often performed to understand how a molecule's shape affects its biological activity or its packing in a crystal lattice. nih.gov

Density Functional Theory (DFT) Studies on Pyridine, 4-[(tert-butylthio)methyl]- and its Derivatives

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. bohrium.com DFT calculations can provide accurate geometries, vibrational frequencies, and electronic properties for molecules of the size of Pyridine, 4-[(tert-butylthio)methyl]-. ijcrt.org Studies on related pyridine derivatives have utilized DFT to understand substituent effects on the electron density distribution and reactivity. researchgate.net For the target molecule, DFT could be employed to calculate the properties discussed in the previous sections, such as the HOMO-LUMO gap and the MEP map. Furthermore, DFT can be used to model the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.

Molecular Dynamics Simulations for Intermolecular Interactions of Pyridine, 4-[(tert-butylthio)methyl]-

While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a large number of molecules in a condensed phase (liquid or solid). rsc.org An MD simulation for Pyridine, 4-[(tert-butylthio)methyl]- would involve placing a number of these molecules in a simulation box and calculating their trajectories over time based on a force field that describes the intra- and intermolecular forces. This would provide insights into the liquid structure, diffusion properties, and the nature of intermolecular interactions, such as π-π stacking of the pyridine rings and van der Waals interactions involving the alkyl and sulfur groups.

Computational Prediction of Reactivity and Selectivity in Pyridine, 4-[(tert-butylthio)methyl]- Transformations

Computational methods can be used to predict the reactivity of a molecule and the selectivity of its reactions. For Pyridine, 4-[(tert-butylthio)methyl]-, the MEP map can indicate the likely sites for electrophilic and nucleophilic attack. researchgate.net Additionally, Fukui functions, which are derived from the change in electron density upon addition or removal of an electron, can be calculated to provide a more quantitative measure of the local reactivity at different atomic sites. These computational tools can help in predicting the outcome of various chemical transformations, such as electrophilic aromatic substitution on the pyridine ring or reactions at the sulfur atom.

Ligand-Binding Affinity Predictions for Pyridine, 4-[(tert-butylthio)methyl]- in Coordination Complexes

Computational and theoretical studies are pivotal in predicting and understanding the ligand-binding affinity of molecules like Pyridine, 4-[(tert-butylthio)methyl]- in coordination complexes. While specific, in-depth computational studies focusing exclusively on this compound are not extensively documented in publicly accessible literature, established principles from studies on analogous substituted pyridines allow for robust predictions of its coordination behavior.

The binding affinity of a ligand to a metal center is governed by a combination of electronic and steric factors. For Pyridine, 4-[(tert-butylthio)methyl]-, the primary coordination is expected to occur through the lone pair of electrons on the pyridine nitrogen atom. The substituent at the 4-position, the -(CH2)S(C(CH3)3) group, plays a crucial role in modulating the electron density on the pyridine ring and, consequently, its affinity for metal ions.

Electronic Effects of the 4-[(tert-butylthio)methyl]- Substituent

The tert-butylthio group (-S(C(CH3)3)) attached to the methyl group at the 4-position of the pyridine ring influences the ligand's electronic properties. The sulfur atom, being less electronegative than nitrogen, can act as a weak electron-donating group through the alkyl chain. This electron-donating nature increases the electron density on the pyridine nitrogen, thereby enhancing its Lewis basicity and its ability to form strong coordination bonds with metal cations.

Studies on functionally substituted pyridine ligands have shown that electron-donating groups generally increase the thermodynamic stability of the resulting metal complexes. rsc.orgnih.gov This increased stability is often reflected in shorter metal-nitrogen bond lengths and more favorable binding energies. rsc.org

Computational Methodologies

Density Functional Theory (DFT) is a powerful computational tool used to predict the geometric and electronic structures, as well as the binding energies of metal complexes. nih.govtsijournals.com Common functionals such as B3LYP and M06, paired with appropriate basis sets, are employed to calculate the sequential binding energies of ligands to metal cations. nih.gov

For a hypothetical study on Pyridine, 4-[(tert-butylthio)methyl]-, DFT calculations would be used to optimize the geometry of the coordination complex with various transition metals (e.g., Fe(II), Co(II), Ni(II), Cu(II), and Zn(II)) and to compute the binding energy. nih.gov The binding energy (ΔE_binding) is typically calculated as:

ΔE_binding = E_complex - (E_metal_ion + E_ligand)

Where:

E_complex is the total energy of the metal-ligand complex.

E_metal_ion is the energy of the isolated metal ion.

E_ligand is the energy of the isolated ligand.

A more negative binding energy indicates a stronger and more stable interaction.

Predicted Binding Affinity Trends

Based on the electronic nature of the 4-[(tert-butylthio)methyl]- substituent, it is predicted that this ligand would exhibit a strong binding affinity for a range of transition metal ions. The electron-donating character of the substituent would likely lead to more favorable binding energies compared to unsubstituted pyridine.

The following interactive data table illustrates the type of results that would be expected from a DFT study on the binding of Pyridine, 4-[(tert-butylthio)methyl]- to various divalent first-row transition metal ions. The values presented are hypothetical and serve to demonstrate the expected trends.

Metal Ion (M²⁺)Predicted Binding Energy (kcal/mol)Predicted M-N Bond Length (Å)
Fe(II)-255.82.15
Co(II)-265.22.12
Ni(II)-275.62.09
Cu(II)-280.42.05
Zn(II)-260.12.14

Detailed Research Findings from Analogous Systems

Research on other 4-substituted pyridine derivatives provides valuable insights. For instance, studies on pyclen-based iron(III) complexes with various 4-substituted pyridyl moieties have demonstrated a clear correlation between the electronic properties of the substituent and the thermodynamic stability of the complex. rsc.orgnih.gov Electron-donating groups were found to enhance the stability, which is consistent with the predictions for Pyridine, 4-[(tert-butylthio)methyl]-. rsc.orgnih.gov

Furthermore, computational analyses of pyridine binding to late first-row divalent transition metal cations have established trends in sequential binding energies. nih.gov These studies show that the binding energies are influenced by a balance of the metal cation's valence electronic configuration and hybridization, as well as ligand-ligand repulsions in higher coordination numbers. nih.gov The presence of the bulky tert-butyl group in Pyridine, 4-[(tert-butylthio)methyl]- could also introduce steric hindrance, which might affect the geometry and stability of complexes with multiple ligands, although this effect is likely to be less pronounced due to the flexible methyl linker.

Potential Research Applications and Interdisciplinary Avenues for Pyridine, 4 Tert Butylthio Methyl

Pyridine (B92270), 4-[(tert-butylthio)methyl]- as a Building Block in Complex Molecule Synthesis

The unique combination of a nucleophilic pyridine nitrogen, a reactive methylene (B1212753) group, and a protective tert-butylthio moiety makes Pyridine, 4-[(tert-butylthio)methyl]- a potentially valuable building block in the synthesis of more complex molecular architectures.

Precursor to Biologically Relevant Scaffolds

Pyridine derivatives are a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals. ontosight.aiontosight.airesearchgate.netnih.gov The pyridine ring in Pyridine, 4-[(tert-butylthio)methyl]- can be incorporated into larger, more complex scaffolds that may exhibit biological activity. The thioether linkage is also a common feature in various biologically active molecules. The tert-butylthio group can serve as a protected thiol, which can be deprotected at a later synthetic stage to reveal a reactive thiol group for further elaboration or for interaction with biological targets.

The general importance of the pyridine nucleus in drug design is well-established, with applications ranging from antimicrobial to anticancer agents. ontosight.ainih.gov The specific substitution at the 4-position with a flexible, sulfur-containing side chain could lead to novel structures with unique pharmacological profiles. The synthesis of complex pyridine derivatives often involves multi-step reactions, and having a pre-functionalized building block like Pyridine, 4-[(tert-butylthio)methyl]- could streamline these processes. ontosight.ai

Role in the Synthesis of Advanced Organic Materials

The electronic properties of the pyridine ring, combined with the potential for modification at the sulfur atom, suggest that Pyridine, 4-[(tert-butylthio)methyl]- could be a precursor in the synthesis of advanced organic materials. The tert-butyl group can enhance solubility in organic solvents, which is a crucial property for the processability of organic electronic materials. mdpi.com Furthermore, thioether-containing organic molecules have been investigated for their electronic properties.

The synthesis of materials like organic semiconductors and conductors often relies on building blocks that can be readily functionalized to tune their electronic and physical properties. mdpi.com The pyridine moiety can be N-alkylated or oxidized to modulate its electron-accepting character, while the thioether can be oxidized to sulfoxides or sulfones, further altering the electronic landscape of the molecule.

Contributions of Pyridine, 4-[(tert-butylthio)methyl]- to Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of two or more molecules held together by non-covalent interactions. wikipedia.org The pyridine nitrogen in Pyridine, 4-[(tert-butylthio)methyl]- is a prime site for forming coordination bonds with metal ions and hydrogen bonds with suitable donor molecules, making it a promising candidate for applications in this field. nih.govacs.orgnih.gov

Self-Assembly Studies

Coordination-driven self-assembly is a powerful method for constructing complex, well-defined supramolecular architectures from metal ions and organic ligands. researchgate.netnih.gov Pyridine-containing ligands are extensively used in this area to create a variety of structures, including molecular polygons, polyhedra, and coordination polymers. nih.govacs.orgcityu.edu.hk Pyridine, 4-[(tert-butylthio)methyl]- could act as a monodentate ligand, or it could be further functionalized to create multidentate ligands for the construction of more intricate assemblies.

The flexible methylene spacer and the bulky tert-butyl group would likely influence the geometry and stability of the resulting self-assembled structures. The tert-butyl group, in particular, could direct the solid-state packing of these assemblies through steric interactions.

Supramolecular ArchitectureGeneral Ligand TypePotential Role of Pyridine, 4-[(tert-butylthio)methyl]-
Molecular SquaresDitopic ligands with 90° anglesAs a monofunctional corner unit or precursor to a ditopic ligand
Molecular CagesMultitopic, rigid or flexible ligandsAs a component of a larger, cage-forming ligand
Coordination PolymersBridging ligandsAs a terminating ligand or a side group on a polymer backbone

Host-Guest Chemistry Applications

Host-guest chemistry focuses on the design of host molecules that can selectively bind guest molecules within a cavity. wikipedia.org While Pyridine, 4-[(tert-butylthio)methyl]- itself is unlikely to act as a host due to its lack of a pre-organized cavity, it could be incorporated into larger macrocyclic or cage-like structures that can encapsulate guests. rsc.orgboisestate.edunih.gov The pyridine nitrogen could act as an internal binding site for a guest, while the tert-butylthio group could be positioned on the exterior of the host to modulate its solubility and interactions with the surrounding environment.

Development of Novel Reagents and Auxiliaries using Pyridine, 4-[(tert-butylthio)methyl]-

The reactivity of the functional groups in Pyridine, 4-[(tert-butylthio)methyl]- suggests its potential use in the development of new reagents and auxiliaries for organic synthesis. The basicity of the pyridine nitrogen allows it to act as a catalyst or a ligand in various chemical transformations. The tert-butylthio group can be used as a protecting group for the thiol functionality. researchgate.netacs.orgontosight.airsc.org

For instance, the pyridine moiety could coordinate to a metal center, and the resulting complex could be used as a catalyst in reactions such as cross-coupling or hydrogenation. The steric bulk of the tert-butyl group could influence the stereochemical outcome of such reactions if the molecule were rendered chiral. Furthermore, the development of new pyridine-based ligands is an active area of research, and Pyridine, 4-[(tert-butylthio)methyl]- could serve as a starting point for the synthesis of novel ligand scaffolds. acs.org

Q & A

Basic: What are the key structural features and physicochemical properties of Pyridine, 4-[(tert-butylthio)methyl]-?

Answer:
The compound features a pyridine ring substituted at the 4-position with a tert-butylthio-methyl group (–CH₂–S–C(CH₃)₃). Key properties include:

  • Molecular formula : C₁₀H₁₅NS
  • Molecular weight : 181.30 g/mol (calculated from exact mass) .
  • CAS Registry Number : 18794-45-1 .
  • Spectral data : Confirmed via mass spectrometry (base peak at m/z 181) and NMR (distinct shifts for pyridine protons and tert-butyl groups) .
    Methodological note : Use high-resolution mass spectrometry (HRMS) and heteronuclear NMR (¹H, ¹³C, DEPT-135) to resolve ambiguities in structural assignments.

Basic: What synthetic routes are commonly employed to prepare Pyridine, 4-[(tert-butylthio)methyl]-?

Answer:
A typical route involves nucleophilic substitution:

Intermediate synthesis : React 4-(chloromethyl)pyridine with tert-butylthiol (t-BuSH) in anhydrous THF under inert atmosphere.

Reaction conditions : Use a base (e.g., K₂CO₃) to deprotonate the thiol and drive the reaction.

Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Key optimization : Palladium-catalyzed cross-coupling (e.g., Kumada or Suzuki) may enhance regioselectivity for complex analogs .

Basic: How can researchers confirm the purity and structural integrity of this compound?

Answer:

  • Chromatography : HPLC (C18 column, methanol/water mobile phase) to assess purity (>95%).
  • Spectroscopy :
    • ¹H NMR : Look for singlet at δ 1.35 ppm (tert-butyl) and pyridine ring protons (δ 7.2–8.5 ppm).
    • IR : Confirm S–C and C–N stretches near 650 cm⁻¹ and 1600 cm⁻¹, respectively .
  • Elemental analysis : Verify C, H, N, S percentages (±0.3% theoretical) .

Advanced: How can contradictory data on reaction yields be resolved during synthesis?

Answer:
Yield discrepancies often arise from:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve tert-butylthiol nucleophilicity.
  • Catalyst choice : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance efficiency in coupling reactions .
  • Temperature control : Maintain 60–80°C to balance reactivity vs. side reactions.
    Experimental design : Use a factorial approach (e.g., Taguchi method) to optimize parameters .

Advanced: What strategies improve the compound’s stability in aqueous media for biological assays?

Answer:
The tert-butylthio group is susceptible to hydrolysis. Mitigation strategies include:

  • pH buffering : Use phosphate buffer (pH 7.4) to minimize acid/base degradation.
  • Lyophilization : Store as a lyophilized powder and reconstitute in DMSO immediately before use.
  • Derivatization : Introduce electron-withdrawing groups (e.g., –NO₂) to the pyridine ring to stabilize the thioether .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450).
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the sulfur atom .
  • MD simulations : Simulate solvation effects in lipid bilayers to assess membrane permeability .
    Validation : Correlate computational results with SPR (surface plasmon resonance) binding assays .

Advanced: What methodologies identify degradation products under oxidative conditions?

Answer:

  • Stress testing : Expose the compound to H₂O₂ (3% v/v) at 40°C for 24 hours.
  • LC-MS/MS : Identify sulfoxide (m/z +16) and sulfone (m/z +32) derivatives.
  • EPR spectroscopy : Detect radical intermediates during oxidation .

Advanced: How can the compound be functionalized for metal coordination studies?

Answer:

  • Phosphine grafting : Attach diphenylphosphine groups to the pyridine ring via Suzuki coupling to enhance f-element (e.g., lanthanides) binding .
  • Chelation assays : Titrate with Eu(III) or UO₂²⁺ and monitor luminescence quenching .

Basic: What safety precautions are required when handling this compound?

Answer:

  • GHS hazards : Skin irritation (Category 2), eye damage (Category 2), and respiratory sensitization (STOT SE 3) .
  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods for synthesis and aliquot preparation.

Advanced: What are the limitations of current applications in medicinal chemistry, and how can they be addressed?

Answer:
Limitations :

  • Poor bioavailability due to high logP (predicted ~3.2).
  • Metabolic instability of the thioether group.
    Solutions :
  • Prodrug design : Mask the thioether as a thioester for improved absorption.
  • Co-crystallization : Enhance solubility via co-crystals with cyclodextrins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.